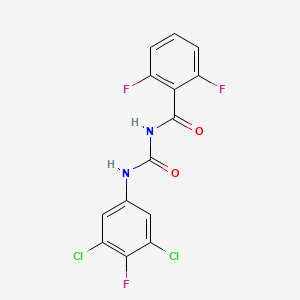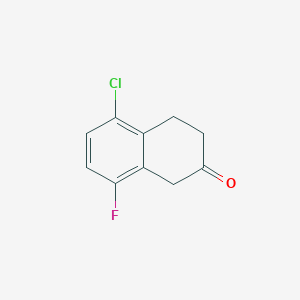
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes multiple halogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides and reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
科学研究应用
N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules
作用机制
The mechanism of action of N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-4-fluorobenzotrifluoride
- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
- 3,5-Dichloro-4-fluoroaniline
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
属性
分子式 |
C14H7Cl2F3N2O2 |
|---|---|
分子量 |
363.1 g/mol |
IUPAC 名称 |
N-[(3,5-dichloro-4-fluorophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H7Cl2F3N2O2/c15-7-4-6(5-8(16)12(7)19)20-14(23)21-13(22)11-9(17)2-1-3-10(11)18/h1-5H,(H2,20,21,22,23) |
InChI 键 |
LTYPHTSOBKDENI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)






![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)



![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)


